H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl is a synthetic compound that belongs to the class of amino acid derivatives known as p-nitroanilides. It is utilized primarily in biochemical research as a substrate for proteolytic enzymes, particularly in studies involving plasminogen and its activators. The compound's structure is characterized by the presence of valine, leucine, lysine, and a p-nitroanilide moiety, which contributes to its chromogenic properties, allowing for easy detection and quantification in enzymatic assays.
The synthesis of H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl can be traced back to various methodologies developed for creating amino acid p-nitroanilides. Notably, phosphorus oxychloride has been identified as an effective condensing agent in the synthesis process, enabling high yields of these compounds under mild conditions . The compound is commercially available and has been referenced in several biochemical studies, highlighting its importance in enzyme kinetics and protease activity assays .
H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl is classified as:
The synthesis of H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl typically involves the following steps:
The reaction conditions typically involve:
The molecular structure of H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl includes:
Key structural data include:
H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl participates in various biochemical reactions:
The reaction mechanism involves:
The mechanism of action for H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl involves:
Kinetic studies have shown that variations in substrate structure influence enzyme activity, with specific interactions between residues and enzyme pockets affecting binding affinity and turnover rates .
Relevant data indicate that H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl retains its functionality across various buffer systems commonly used in biochemical assays .
H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl finds applications in several areas:
This compound's versatility makes it an essential tool in both basic research and clinical diagnostics.
H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl features a para-nitroanilide (pNA) moiety linked to a tripeptide sequence (Val-Leu-Lys). Plasmin exhibits stringent cleavage specificity at the carboxyl terminus of lysine residues, hydrolyzing the amide bond between lysine and pNA (scissile bond: Lys-pNA). This specificity arises from plasmin’s S1 pocket, which preferentially accommodates positively charged residues (e.g., lysine or arginine). The release of p-nitroaniline (yellow, λmax=405 nm) provides a quantifiable signal for enzymatic activity. Substitutions at the P1 position (lysine) reduce hydrolysis efficiency by >90%, underscoring the critical role of this residue in substrate recognition [4] [10].
Kinetic analyses reveal plasmin’s catalytic efficiency (kcat/Km) for H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl ranges from 40,000–60,000 M⁻¹s⁻¹. Key parameters include:
Table 1: Kinetic Parameters for Plasmin Hydrolysis
Parameter | Value | Significance |
---|---|---|
Km | 0.25 mM | Moderate substrate affinity |
kcat | 15 s⁻¹ | Turnover rate |
kcat/Km | 60,000 M⁻¹s⁻¹ | Catalytic efficiency |
Deuterium solvent isotope effects (SIEs) of 2.0–3.0 confirm proton transfer via plasmin’s catalytic triad (His57-Ser195-Asp102) is rate-limiting. Short, strong hydrogen bonds (SSHBs) at the transition state stabilize the tetrahedral intermediate, enhancing kcat values by 10⁵-fold compared to uncatalyzed hydrolysis [3] [7].
H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl acts as a competitive substrate in urokinase-plasminogen (uPA-PLG) feedback loops. uPA’s zymogen (scuPA) exhibits low basal activity (keffzymogen = 0.035 μM⁻¹s⁻¹) toward plasminogen (PLG). Active plasmin (*PLS*) then converts *sc*uPA to two-chain uPA (*tc*uPA; *k*effPLS = 40 μM⁻¹s⁻¹), amplifying proteolytic activity. Mathematical modeling (ordinary differential equations) demonstrates that substrate competition between H-DL-Val-DL-Leu-Lys-pNA·2HCl and endogenous PLG introduces ultrasensitivity:
This bistability arises from tcuPA’s preference for PLG over synthetic substrates (Km ratio: 10:1), diverting catalysis toward natural pathways during amplification [4] [5].
Cooperativity in PLS activation is quantified using Hill coefficients (nH) derived from scuPA titration experiments. H-DL-Val-DL-Leu-Lys-pNA·2HCl hydrolysis assays reveal sigmoidal dose-response curves (nH = 1.8–2.2), indicating positive cooperativity. This emerges from:
Table 2: Cooperativity Parameters in uPA-PLS Feedback Loops
Condition | Hill Coefficient (nH) | Activation Threshold |
---|---|---|
No synthetic substrate | 1.0 | None |
With H-DL-Val-DL-Leu-Lys-pNA·2HCl | 2.0 | 2 nM scuPA |
This cooperativity enables switch-like PLS activation critical in physiological processes (e.g., fibrinolysis, cell migration) [4] [5].
H-DL-Val-DL-Leu-DL-Lys-pNA·2HCl displays protease-specific hydrolysis due to divergent active-site architectures:
Table 3: Hydrolysis Rates Across Serine Proteases
Protease | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
Plasmin | 15 | 0.25 | 60,000 |
Thrombin | 0.8 | 0.30 | 2,667 |
Factor Xa | 0.1 | 0.50 | 200 |
Serpin-GAG complexes further modulate efficiency. For example, heparin-bound antithrombin III accelerates thrombin inhibition 1,000-fold but minimally affects plasmin, highlighting the substrate’s utility in protease-specific assays [4] [7].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0